2,3-Dihydro-3-methyl-2-(3-methyl-3H-benzothiazol-2-ylidene)benzothiazole
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Overview
Description
2,3-Dihydro-3-methyl-2-(3-methyl-3H-benzothiazol-2-ylidene)benzothiazole is an organic compound with the molecular formula C₁₆H₁₄N₂S₂ and a molecular weight of 298.426 g/mol . This compound is characterized by its unique structure, which includes two benzothiazole rings connected by a dihydro-methylidene bridge. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-3-methyl-2-(3-methyl-3H-benzothiazol-2-ylidene)benzothiazole typically involves the condensation of 3-methyl-2-benzothiazolinone with an appropriate aldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or toluene, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of high-purity starting materials and rigorous purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-3-methyl-2-(3-methyl-3H-benzothiazol-2-ylidene)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Functionalized benzothiazole derivatives.
Scientific Research Applications
2,3-Dihydro-3-methyl-2-(3-methyl-3H-benzothiazol-2-ylidene)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,3-dihydro-3-methyl-2-(3-methyl-3H-benzothiazol-2-ylidene)benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-benzothiazolinone: A precursor in the synthesis of 2,3-dihydro-3-methyl-2-(3-methyl-3H-benzothiazol-2-ylidene)benzothiazole.
2,3-Dihydro-3-methyl-2-oxobenzo[d]thiazole-6-carbaldehyde: Another benzothiazole derivative with potential antifungal activity.
Uniqueness
This compound stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
2786-70-1 |
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Molecular Formula |
C16H14N2S2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(2Z)-3-methyl-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole |
InChI |
InChI=1S/C16H14N2S2/c1-17-11-7-3-5-9-13(11)19-15(17)16-18(2)12-8-4-6-10-14(12)20-16/h3-10H,1-2H3/b16-15- |
InChI Key |
JEEADTZIVQECKP-NXVVXOECSA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\3/N(C4=CC=CC=C4S3)C |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=C3N(C4=CC=CC=C4S3)C |
Origin of Product |
United States |
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